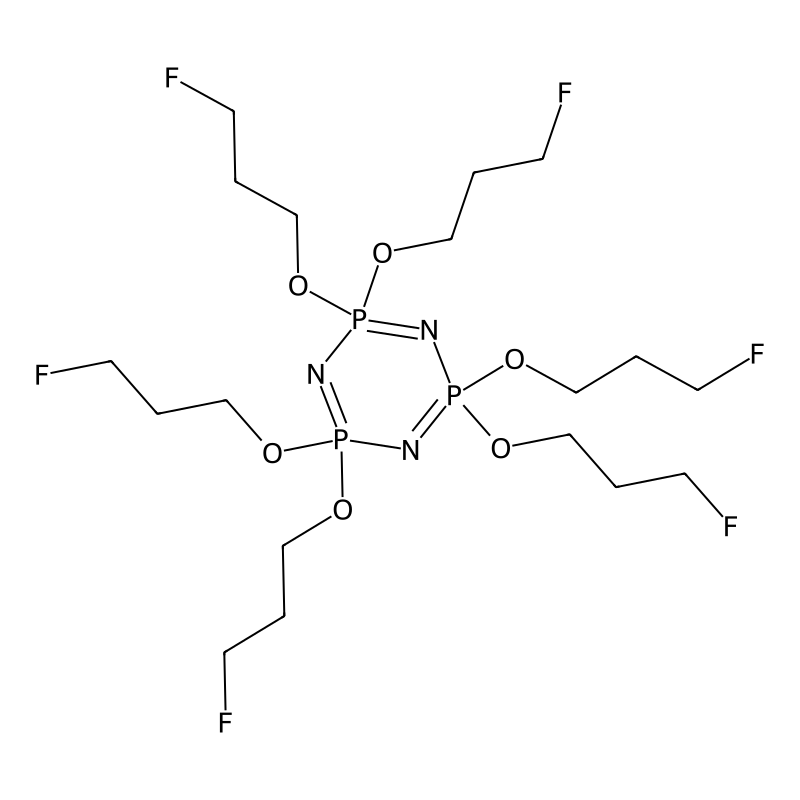

Hexakis(3-fluoropropoxy)phosphazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

Phosphazenes, the class of chemicals to which Hexakis(3-fluoropropoxy)phosphazene belongs, are known for their diverse properties including flame retardancy, stability, and the ability to be tailored for specific applications. The fluorine atoms in Hexakis(3-fluoropropoxy)phosphazene might contribute to enhanced material properties, making it a candidate for research in flame retardant polymers or other functional materials [].

Biomedical Applications

Some fluorinated phosphazenes have been investigated for their potential use in drug delivery or biocompatible materials. Hexakis(3-fluoropropoxy)phosphazene might be explored for similar applications due to the presence of fluorine and the overall structure of the molecule []. However, more research is needed to determine its biocompatibility and specific functionalities.

Hexakis(3-fluoropropoxy)phosphazene is a synthetic compound belonging to the class of phosphazenes, which are characterized by a phosphorus-nitrogen backbone. This compound features six 3-fluoropropoxy groups attached to a central phosphazene unit, providing it with unique chemical properties. The presence of fluorinated alkyl chains enhances its thermal stability and chemical resistance, making it suitable for various applications in materials science and organic chemistry.

There is no current scientific research available on the specific mechanism of action of hexakis(3-fluoropropoxy)phosphazene.

- Toxicity, flammability, reactivity: As with many new materials, safety data for hexakis(3-fluoropropoxy)phosphazene is not readily available. Due to the presence of fluorine, it's advisable to handle the compound with caution, assuming potential respiratory and skin irritation. Phosphazenes in general can exhibit flammability; however, the specific flammability properties of this compound require further investigation.

Future Research

Hexakis(3-fluoropropoxy)phosphazene represents a specific phosphazene derivative with unexplored potential. Future research areas could include:

- Synthesis and characterization of the compound to obtain detailed physical and chemical properties.

- Investigation of potential applications, leveraging the combined properties of the phosphazene backbone and the fluorinated propoxy groups.

- Toxicity studies to ensure safe handling and potential use.

Hexakis(3-fluoropropoxy)phosphazene can undergo several chemical transformations typical of phosphazenes. These reactions include:

- Hydrolysis: The compound can react with water, leading to the formation of hydrolyzed products.

- Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions, allowing for the modification of its properties.

- Polymerization: Hexakis(3-fluoropropoxy)phosphazene can serve as a precursor for polymeric materials through condensation or addition polymerization processes.

These reactions enable the tailoring of its chemical structure for specific applications, particularly in the development of advanced materials.

Hexakis(3-fluoropropoxy)phosphazene can be synthesized through several methods:

- Nucleophilic Substitution: This method involves the reaction of a phosphazene precursor with 3-fluoropropanol in the presence of a suitable base, facilitating the substitution of halide or other leaving groups.

- Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions where phosphorus trichloride reacts with 3-fluoropropanol.

- Polymerization Techniques: Utilizing polymerization methods, hexakis(3-fluoropropoxy)phosphazene can be formed from cyclic phosphazenes by introducing 3-fluoropropoxy groups during the polymerization process.

These synthesis methods allow for the production of hexakis(3-fluoropropoxy)phosphazene with controlled molecular weight and functionalization.

Hexakis(3-fluoropropoxy)phosphazene has potential applications in various fields:

- Electrolytes in Energy Storage Devices: Its unique properties make it suitable for use as an electrolyte or electrolyte additive in lithium-ion batteries and other energy storage systems due to its thermal stability and ionic conductivity .

- Coatings and Sealants: The compound's resistance to solvents and thermal degradation allows it to be used in protective coatings and sealants.

- Biomedical

Hexakis(3-fluoropropoxy)phosphazene shares similarities with several other fluorinated phosphazenes. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hexafluorophosphazene | Contains six fluorine atoms | High thermal stability and low reactivity |

| Poly[bis(4-methoxyphenoxy)phosphazene] | Contains methoxyphenyl groups | Exhibits good solubility in organic solvents |

| Octakis(2,2-difluoroethoxy)phosphazene | Contains eight difluoroethoxy groups | Enhanced hydrophobicity |

Hexakis(3-fluoropropoxy)phosphazene is unique due to its specific combination of fluorinated alkyl chains that enhance its thermal stability while providing potential bioactivity not fully explored in other phosphazenes. Its synthesis methods also allow for greater flexibility in tailoring properties compared to more rigid structures like hexafluorophosphazene.